3-(Benzyloxy)-4-(cyclobutylmethoxy)aniline
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Overview
Description
3-(Benzyloxy)-4-(cyclobutylmethoxy)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a benzyloxy group and a cyclobutylmethoxy group attached to the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4-(cyclobutylmethoxy)aniline typically involves the following steps:
Formation of Benzyloxy Group: The benzyloxy group can be introduced through the reaction of aniline with benzyl chloride in the presence of a base such as sodium hydroxide.
Introduction of Cyclobutylmethoxy Group: The cyclobutylmethoxy group can be introduced by reacting the intermediate product with cyclobutylmethyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-4-(cyclobutylmethoxy)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy or cyclobutylmethoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
3-(Benzyloxy)-4-(cyclobutylmethoxy)aniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-4-(cyclobutylmethoxy)aniline involves its interaction with specific molecular targets. The benzyloxy and cyclobutylmethoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)aniline: Lacks the cyclobutylmethoxy group, which may affect its reactivity and applications.
4-(Cyclobutylmethoxy)aniline:
Uniqueness
3-(Benzyloxy)-4-(cyclobutylmethoxy)aniline is unique due to the presence of both benzyloxy and cyclobutylmethoxy groups, which confer distinct chemical and biological properties. This dual substitution pattern can enhance its versatility in various applications compared to similar compounds with only one of these groups.
Properties
Molecular Formula |
C18H21NO2 |
---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
4-(cyclobutylmethoxy)-3-phenylmethoxyaniline |
InChI |
InChI=1S/C18H21NO2/c19-16-9-10-17(20-12-15-7-4-8-15)18(11-16)21-13-14-5-2-1-3-6-14/h1-3,5-6,9-11,15H,4,7-8,12-13,19H2 |
InChI Key |
RMELJZVHRGZKDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)COC2=C(C=C(C=C2)N)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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